molecular formula C14H20N2O2 B11174944 4-acetamido-N-(2-methylbutan-2-yl)benzamide

4-acetamido-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B11174944
M. Wt: 248.32 g/mol
InChI Key: JVVSKZLOGOWAJJ-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-methylbutan-2-yl)benzamide is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of benzamide, characterized by the presence of an acetamido group and a 2-methylbutan-2-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 4-acetamidobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-acetamido-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of histone deacetylases (HDACs), affecting gene expression and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-pyridinyl)benzamide
  • N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide

Uniqueness

4-acetamido-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-acetamido-N-(2-methylbutan-2-yl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-5-14(3,4)16-13(18)11-6-8-12(9-7-11)15-10(2)17/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

JVVSKZLOGOWAJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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